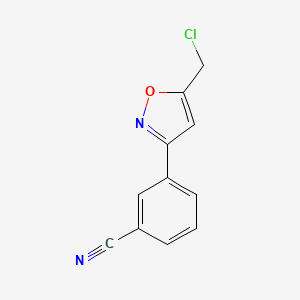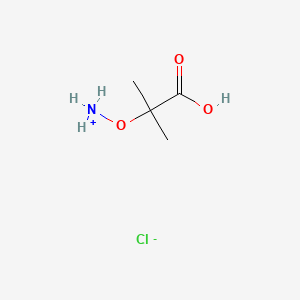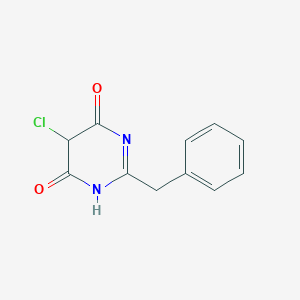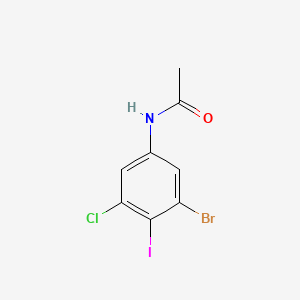
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is a chemical compound that features a benzonitrile group attached to an isoxazole ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Another approach is the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives.
Scientific Research Applications
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in non-covalent interactions with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloromethyl-isoxazol-3-yl)-pyridine hydrochloride
- ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
Uniqueness
3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is unique due to the presence of both the benzonitrile and isoxazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile |
InChI |
InChI=1S/C11H7ClN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 |
InChI Key |
PDXPZPREEMYBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)


![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)





![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)




